3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a carboxylic acid group attached to an isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms an aldoxime intermediate.
Cyclization: The aldoxime intermediate undergoes cyclization to form the isoxazole ring. This step often requires the use of a dehydrating agent such as acetic anhydride.
Introduction of Substituents: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This compound can be used as a building block for the synthesis of novel pharmaceuticals.
Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorophenylacetic acid
- 3-Bromo-5-fluorophenylacetic acid
- 2-Bromo-5-fluorophenylisoxazole
Uniqueness
3-(2-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the isoxazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s pharmacokinetic properties and make it a valuable scaffold for drug development.
Properties
Molecular Formula |
C11H7BrFNO3 |
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Molecular Weight |
300.08 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |
InChI Key |
WIGFZLCRZTXEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)F)Br)C(=O)O |
Origin of Product |
United States |
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